molecular formula C25H34N8O B612123 (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide CAS No. 1227911-45-6

(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide

Cat. No. B612123
M. Wt: 462.59
InChI Key: QLPHOXTXAKOFMU-WBVHZDCISA-N
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Description

GSK2334470 is a selective 3-phosphoinositide-dependent kinase 1 (PDK1) inhibitor, in which it dissects the function of pharmacology of PDK1.
GSK2334470 is a potent 3-phosphoinositide-dependent protein kinase (PDK1) inhibitor (IC50 ~ 10 nM), which does not suppress the activity of 93 other protein kinases including 13 AGC-kinases most related to PDK1 at 500-fold higher concentrations. GSK2334470 also inhibited T-loop phosphorylation and activation of Akt. GSK2334470 will be a useful tool for delineating the roles of PDK1 in biological processes.

Scientific Research Applications

  • Antitumor Applications : A derivative of this compound, as part of the pazopanib group, has been studied for its structure and interactions in antitumor applications. The indazole and pyrimidine fragments form distinct dihedral angles, which are significant in their interaction with biological targets (Qi et al., 2010).

  • CGRP Receptor Inhibition : A related compound was identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This highlights its potential in treating conditions like migraines or other disorders related to CGRP (Cann et al., 2012).

  • Biological Activities : Novel derivatives of the compound have been synthesized and shown to have promising biological activities. These activities include potential applications in medicinal chemistry for treatments of various diseases (Wanare, 2022).

  • Synthesis and Antitumor Activities : Specific derivatives of this compound have shown notable antitumor activities, demonstrating its potential in cancer treatment. The synthesis and structure of these derivatives play a crucial role in their biological efficacy (Chu De-qing, 2011).

  • Anti-Angiogenic and DNA Cleavage Studies : Certain derivatives of this compound have been studied for their anti-angiogenic properties and DNA cleavage abilities, indicating their potential use in cancer therapy (Kambappa et al., 2017).

  • Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolopyrimidines derivatives, closely related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, adding to the compound’s relevance in therapeutic applications (Rahmouni et al., 2016).

properties

IUPAC Name

(3S,6R)-1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N8O/c1-15-8-9-17(24(34)28-18-6-4-3-5-7-18)14-33(15)22-13-20(29-25(27-2)30-22)16-10-11-19-21(12-16)31-32-23(19)26/h10-13,15,17-18H,3-9,14H2,1-2H3,(H,28,34)(H3,26,31,32)(H,27,29,30)/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHOXTXAKOFMU-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1C2=NC(=NC(=C2)C3=CC4=C(C=C3)C(=NN4)N)NC)C(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673111
Record name (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide

CAS RN

1227911-45-6
Record name GSK-2334470
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227911456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-2334470
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5BF4GJ87
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
8
Citations
JR Medina, CJ Becker, CW Blackledge… - Journal of medicinal …, 2011 - ACS Publications
Phosphoinositide-dependent protein kinase-1(PDK1) is a master regulator of the AGC family of kinases and an integral component of the PI3K/AKT/mTOR pathway. As this pathway is …
Number of citations: 69 pubs.acs.org
X Shi, TL Swanson, NB Miner, AJ Eshleman… - Molecular …, 2019 - ASPET
Methamphetamine (MA) is highly addictive and neurotoxic, causing cell death in humans and in rodent models. MA, along with many of its analogs, is an agonist at the G protein–…
Number of citations: 6 molpharm.aspetjournals.org
S Watanabe, T Matsumoto, M Oda, K Yamada… - … -European Journal of …, 2016 - Springer
Hyperinsulinemia associated with type 2 diabetes may contribute to the development of vascular diseases. Although we recently reported that enhanced contractile responses to …
Number of citations: 22 link.springer.com
R Alcántara-Hernández, A Hernández-Méndez… - European Journal of …, 2014 - Elsevier
Phosphoinositide-dependent protein kinase 1 (PDK1) is a key enzyme, master regulator of cellular proliferation and metabolism; it is considered a key target for pharmacological …
Number of citations: 4 www.sciencedirect.com
M Scortegagna, C Ruller, Y Feng, R Lazova, H Kluger… - Oncogene, 2014 - nature.com
Phosphoinositide-dependent kinase-1 (PDK1) is a serine/threonine protein kinase that phosphorylates members of the conserved AGC kinase superfamily, including AKT and protein …
Number of citations: 65 www.nature.com
JG Pemberton, JP Chang - Endocrinology, 2017 - academic.oup.com
Biased signaling describes the selective activation of signal transduction cascades by structurally related ligands downstream of shared G protein–coupled receptors (GPCRs). …
Number of citations: 6 academic.oup.com
A Mannan - 2017 - espace.curtin.edu.au
This thesis demonstrates that an extract of Teucrium polium, a Mediterranean herb with folklore reputation for the treatment of diabetes, does indeed have antidiabetic properties. It …
Number of citations: 1 espace.curtin.edu.au
ΧΡΙ Μασούρα - 2023 - ir.lib.uth.gr
The aim ofthis thesis is to study the in vitro anticancer activity of GSK2334470 against pancreatic cancer. GSK2334470 is an indazole that acts as an inhibitor of PDK1 protein kinase. All …
Number of citations: 0 ir.lib.uth.gr

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